molecular formula C8H9NO3 B563466 4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid CAS No. 100960-95-0

4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B563466
CAS No.: 100960-95-0
M. Wt: 167.164
InChI Key: UKEVPIXAWDUTSZ-UHFFFAOYSA-N
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Description

4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of a carboxylic acid with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.

Industrial Production Methods

In industrial settings, the production of pyrrole derivatives like this compound often involves large-scale chemical reactions under controlled conditions. These processes may utilize catalysts and specific reaction conditions to optimize yield and purity. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of acetyl and carboxylic acid functional groups. This combination provides distinct reactivity and potential for various applications, setting it apart from other pyrrole derivatives.

Properties

IUPAC Name

4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-7(5(2)10)6(3-9-4)8(11)12/h3,9H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEVPIXAWDUTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN1)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723591
Record name 4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100960-95-0
Record name 4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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